4,6-dimethyl-3-propyl-1H-quinolin-2-one
Description
4,6-Dimethyl-3-propyl-1H-quinolin-2-one is a quinoline-derived heterocyclic compound characterized by a lactam (2-one) backbone with methyl groups at positions 4 and 6, and a propyl substituent at position 2. The quinolin-2-one scaffold is notable for its pharmacological relevance, particularly in anticancer, antimicrobial, and anti-inflammatory drug development .
Properties
IUPAC Name |
4,6-dimethyl-3-propyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-10(3)12-8-9(2)6-7-13(12)15-14(11)16/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMURKUHEIAJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=CC(=C2)C)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-propyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with propylamine followed by cyclization can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-propyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethyl-3-propyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-propyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4,6-dimethyl-3-propyl-1H-quinolin-2-one, highlighting substituent variations, synthesis methods, and observed properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-chloro-6,7-dimethyl analog () exhibits crystallographically confirmed intermolecular interactions (N–H⋯N and π-π stacking), which may stabilize its bioactive conformation . In contrast, the target compound’s 3-propyl group could favor hydrophobic interactions in biological targets. Hydroxy-substituted analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) are associated with improved aqueous solubility, a property less likely in the methyl- and propyl-substituted target compound .
Synthetic Accessibility: Microwave-assisted methods (e.g., InCl₃-catalyzed cyclization in ) enable rapid synthesis of dihydroquinoline derivatives (~5 minutes, 63% yield) . The target compound may require similar catalytic conditions but with tailored substrates. Complex tetrazole-functionalized analogs () demand multi-step syntheses, suggesting that the 3-propyl substituent in the target molecule offers a simpler route .
Propyl chains (as in the target molecule) vs. methyl or cyclohexyl groups () may modulate logP values, impacting drug-likeness parameters like absorption and distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
